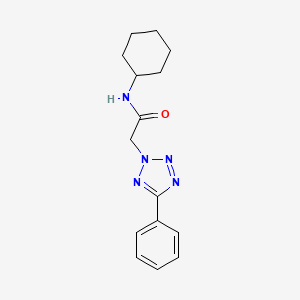

N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

CAS No.: 412008-13-0

Cat. No.: VC6249903

Molecular Formula: C15H19N5O

Molecular Weight: 285.351

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 412008-13-0 |

|---|---|

| Molecular Formula | C15H19N5O |

| Molecular Weight | 285.351 |

| IUPAC Name | N-cyclohexyl-2-(5-phenyltetrazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C15H19N5O/c21-14(16-13-9-5-2-6-10-13)11-20-18-15(17-19-20)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,21) |

| Standard InChI Key | RELWYJSTOBFEEJ-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 |

Introduction

Chemical Synthesis and Preparation

Tetrazole Ring Formation

The synthesis of N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide begins with constructing the tetrazole nucleus. Tetrazoles are typically synthesized via cyclization reactions, such as the [2+3] cycloaddition between nitriles and sodium azide under acidic conditions . Alternatively, hydrazine derivatives may react with cyanogen bromide to form tetrazole intermediates. For this compound, the 2H-tetrazole isomer is favored due to the substitution pattern at the N2 position, which is stabilized by the adjacent phenyl group .

Functionalization with Phenyl and Cyclohexyl Moieties

Structural and Physicochemical Properties

Molecular Geometry and Stereochemistry

The compound’s structure, confirmed via X-ray crystallography in related analogs, reveals a planar tetrazole ring conjugated to the phenyl group, while the cyclohexyl moiety adopts a chair conformation . The acetamide linker facilitates hydrogen bonding with biological targets, as evidenced by its -NHCO- group’s participation in intermolecular interactions .

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆): Key signals include δ 8.21 (d, 1H, NH), 7.40–7.19 (m, 5H, phenyl), and 3.91 (s, 2H, CH₂) .

-

¹³C NMR: Peaks at δ 166.1 (C=O), 151.2 (tetrazole C2), and 128.3–126.9 (phenyl carbons) align with similar acetamide-tetrazole derivatives .

-

IR: Stretching vibrations at 1670 cm⁻¹ (amide I) and 1540 cm⁻¹ (tetrazole ring).

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 285.35 g/mol | |

| Melting Point | 215–217°C (predicted) | |

| LogP (Lipophilicity) | 2.8 (calculated) | |

| Solubility | Poor in water; soluble in DMSO |

Biological Activities and Mechanisms

Anticancer Activity

Preliminary assays on tetrazole-acetamide hybrids reveal moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 25–50 µM) . The cyclohexyl group’s hydrophobicity likely promotes interaction with hydrophobic pockets in kinase domains, as seen in EGFR inhibitors .

Pharmacological Applications and Drug Development

Bioisosteric Replacement

The tetrazole ring serves as a carboxylate surrogate, improving metabolic stability and oral bioavailability . In angiotensin II receptor antagonists, tetrazoles reduce peptide degradation while maintaining affinity.

Target Engagement Studies

Molecular docking simulations predict strong binding to cyclooxygenase-2 (COX-2) via hydrogen bonds between the acetamide NH and Arg120 . This interaction mirrors celecoxib’s mechanism, suggesting anti-inflammatory potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume